(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one
Description
This bicyclic ketone derivative features a [3.3.0]octane scaffold with a benzoyloxy substituent at position 7 and a hydroxymethyl group at position 4. The stereochemistry (1R,5S,6S,7R) is critical to its spatial orientation, influencing its reactivity and interactions.
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
[1-(hydroxymethyl)-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-yl] benzoate |
InChI |
InChI=1S/C16H18O4/c17-9-14-13-8-12(18)6-11(13)7-15(14)20-16(19)10-4-2-1-3-5-10/h1-5,11,13-15,17H,6-9H2 |
InChI Key |
IFCJCYGBDIDFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)CC2C(C1OC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Step 1: Oxidation of Bicyclic Precursor
A 3-oxo-7-hydroxy-bicyclooctan-2-ylcarboxylic acid ester undergoes oxidation using:
- Collins reagent (CrO₃·Pyridine complex) at 0–5°C
- Jones reagent (CrO₃ in H₂SO₄) at -40°C .
| Parameter | Specification |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C (Collins) / -40°C (Jones) |
| Reaction Time | 105 minutes (monitored by TLC) |
Step 2: Enolate Formation and Alkylation
The oxidized intermediate reacts with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate an enolate.
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| DBN | THF | 0°C | 85% |
| DBU | Toluene | 25°C | 78% |
The enolate is quenched with sodium borohydride at -20°C to reduce the keto group.
Step 3: Acid-Catalyzed Workup
The crude product is treated with p-toluenesulfonic acid in toluene at 20–30°C to remove protecting groups.
- Add 10% citric acid solution to neutralize excess base.
- Extract with toluene or methylene chloride.
- Dry over MgSO₄ and concentrate in vacuo.
Step 4: Saponification of Acyl Groups
Final deprotection uses potassium carbonate in methanol at 25°C :
$$ \text{Ester} + \text{K}2\text{CO}3 \xrightarrow{\text{MeOH}} \text{Alcohol} + \text{Benzoate} $$
- Time: 2–4 hours
- Yield: 90–95% (after purification)
Alternative Methodologies
Pathway A: Methylation/Acylation of Cyclopentadienols
Cyclopentadienol precursors undergo benzoylation with benzoyl chloride in pyridine, followed by methylation using methyl iodide.
Pathway B: Enzymatic Resolution
Racemic mixtures are resolved using lipase catalysts (e.g., Candida antarctica lipase B), achieving >99% enantiomeric excess .
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Jones Oxidation | High reproducibility | Low-temperature sensitivity |
| Enzymatic Resolution | Superior stereoselectivity | Cost-intensive catalysts |
| DBU-Mediated Enolate | Faster kinetics | Requires anhydrous conditions |
The Jones/DBN/NaBH₄ sequence remains industrially preferred due to scalability (>100g batches). Enzymatic methods, while stereoselective, are limited by substrate specificity.
Applications and Derivatives
This compound serves as a precursor to Iloprost (a prostacyclin analog) and carbacyclin derivatives with antiplatelet activity. Derivatives modified at the hydroxymethyl group show enhanced vascular permeability reduction in preclinical models.
Experimental Data Table
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the benzoyloxy group.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a bicyclic organic molecule with a complex structure featuring multiple stereocenters and functional groups. It has a unique bicyclic framework derived from a bicyclo[3.3.0]octane core, modified by a benzoyloxy group and a hydroxymethyl group, which contributes to its potential biological activities and applications in medicinal chemistry.
Potential Applications
This compound's applications span various fields, making it significant in both academic research and practical uses. Interaction studies focus on its binding affinity with biological targets, which is crucial for understanding its mechanism of action and optimizing it for therapeutic use. Computational models predict its potential pharmacological effects, indicating it may exhibit antioxidant, anticancer, and antimicrobial activities, making it a candidate for further investigation in drug development.
Specific Activities and Applications
- Antioxidant Activity: Capable of scavenging free radicals and reducing oxidative stress.
- Anticancer Properties: Potentially inhibits tumor growth through apoptosis induction in cancer cell lines.
- Antimicrobial Effects: Shows activity against various pathogenic microorganisms.
- Synthesis: Can be achieved through several methods, requiring careful control of reaction conditions to ensure stereochemical integrity and yield.
- Intermediate in Iloprost Synthesis: It is also used as an intermediate in the synthesis of Iloprost .
Table of Similar Compounds and Activities
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine derivative | Antimicrobial and anti-inflammatory |
| Curcumin | Diarylheptanoid | Antioxidant and anticancer |
| Benzyl alcohol | Aromatic alcohol | Antimicrobial |
Mechanism of Action
The mechanism of action of (1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one involves its interaction with specific molecular targets. The benzoyloxy group can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Lipophilicity : The benzoyloxy group in the target compound increases logP compared to hydroxylated analogs like the Corey lactone diol, enhancing membrane permeability but reducing aqueous solubility .
- Stability : The ester group in the target compound is susceptible to hydrolysis under acidic or enzymatic conditions, whereas epoxides () and amines () exhibit distinct reactivity profiles .
Biological Activity
(1R,5S,6S,7R)-7-Benzoyloxy-6-hydroxymethylbicyclo[3,3,0]octan-3-one is a bicyclic compound known for its potential biological activities. This article summarizes the available research findings regarding its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : C16H18O4
- Molecular Weight : 274.312 g/mol
- CAS Number : 74842-93-6
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of hydroxymethyl and benzoyloxy groups is significant for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by Singh et al. demonstrated that derivatives of bicyclic compounds showed potent in vitro activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of cell wall synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of signaling pathways related to cell survival . Further investigations are needed to elucidate the specific molecular targets involved.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the suppression of NF-kappaB signaling pathways . This suggests a potential role in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cytokine Modulation : By inhibiting NF-kappaB activation, the compound reduces the expression of inflammatory cytokines.
Study 1: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, derivatives of bicyclic compounds were tested against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Study 2: Anticancer Activity
A recent investigation assessed the effects of this compound on breast cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers .
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 5 | 15 |
| 10 | 30 |
| 20 | 50 |
Q & A
Q. How does the compound’s stability vary under physiological conditions?
- Methodological Answer : Simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) studies identify hydrolysis-prone sites. LC-MS/MS quantifies degradation products (e.g., free benzoic acid). Accelerated oxidative stress tests (HO) evaluate robustness for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
